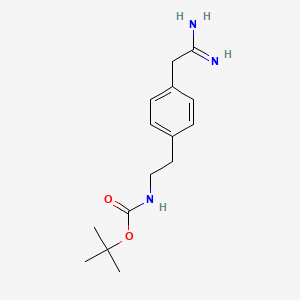
(E)-1-(4-Methylpent-2-EN-2-YL)cyclopropanamine
Übersicht
Beschreibung
(E)-1-(4-Methylpent-2-EN-2-YL)cyclopropanamine, also known as MPCA, is a cyclopropanamine derivative that has gained attention in the scientific community due to its potential applications in drug discovery and development. MPCA has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of (E)-1-(4-Methylpent-2-EN-2-YL)cyclopropanamine is still being investigated. However, it is believed that this compound exerts its effects by binding to specific receptors and enzymes, leading to inhibition or modulation of their activity. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. Studies have reported that this compound has anticonvulsant, analgesic, and anti-inflammatory effects. This compound has also been shown to inhibit the activity of acetylcholinesterase and monoamine oxidase, which are enzymes involved in the breakdown of neurotransmitters such as acetylcholine and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-1-(4-Methylpent-2-EN-2-YL)cyclopropanamine has several advantages as a research tool. It is relatively easy to synthesize and is commercially available. This compound is also stable and can be stored for extended periods of time without degradation. However, this compound has some limitations as well. It is not water-soluble, which can make it difficult to use in certain experiments. Additionally, this compound has been shown to exhibit some cytotoxicity in certain cell lines, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on (E)-1-(4-Methylpent-2-EN-2-YL)cyclopropanamine. One area of interest is the development of this compound as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the development of more potent and selective inhibitors of specific enzymes and receptors. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in other areas of research.
Wissenschaftliche Forschungsanwendungen
(E)-1-(4-Methylpent-2-EN-2-YL)cyclopropanamine has been investigated for its potential applications in drug discovery and development. Studies have shown that this compound exhibits inhibitory activity against several enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and the dopamine transporter. This compound has also been shown to have anticonvulsant and analgesic effects in animal models.
Eigenschaften
IUPAC Name |
1-[(E)-4-methylpent-2-en-2-yl]cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-7(2)6-8(3)9(10)4-5-9/h6-7H,4-5,10H2,1-3H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWUQLGOHRTDQR-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=C(C)C1(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C(\C)/C1(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



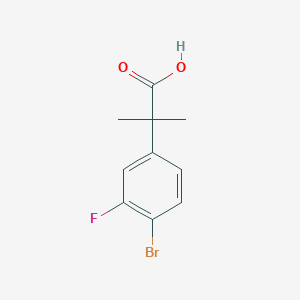
![Methyl 3-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B3293146.png)
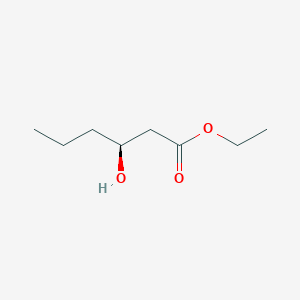
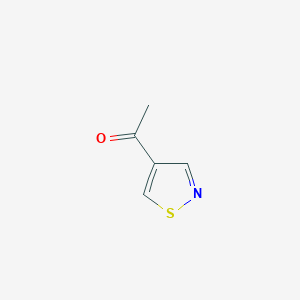
![n-Methyl-2-[[3-[(1e)-2-(2-pyridinyl)ethenyl]-1-(tetrahydro-2h-pyran-2-yl)-1h-indazol-6-yl]thio]benzamide](/img/structure/B3293175.png)
![N-[4-(4-methoxyphenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl]thiophene-2-carboxamide](/img/structure/B3293179.png)
![N-[(3Z)-3-[1-cyano-2-(furan-2-ylmethylamino)-2-oxoethylidene]isoindol-1-yl]thiophene-2-carboxamide](/img/structure/B3293186.png)
![N-[(3Z)-3-[1-cyano-2-(2-methoxyethylamino)-2-oxoethylidene]isoindol-1-yl]-4-methylbenzamide](/img/structure/B3293189.png)
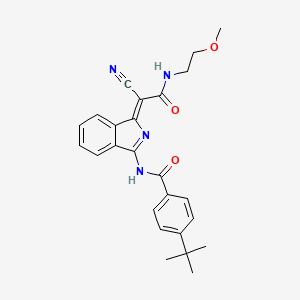
![4-Pyrimidinamine, 2-chloro-N-[2-(4-fluorophenyl)ethyl]-6-methyl-](/img/structure/B3293198.png)

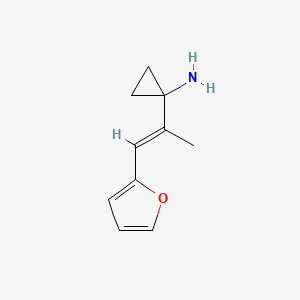
![4-Chloro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B3293229.png)
